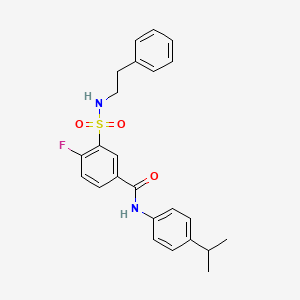

N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring . Benzimidazoles are known for their wide range of biological activities and are used in a variety of medicinal drugs .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques such as nuclear magnetic resonance, infrared, and ultraviolet-visible spectroscopies .Chemical Reactions Analysis

Benzimidazole and its derivatives are known to undergo a variety of chemical reactions, often serving as versatile intermediates in the synthesis of a wide range of chemical compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications

Antimicrobial Activity

Benzimidazole compounds, including “N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride”, have been reported to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.

Anticancer Activity

Benzimidazole derivatives have shown promising results in the field of cancer research. They have been found to exhibit anticancer activity, which could be harnessed for the development of new anticancer therapies .

Antiviral Activity

The benzimidazole moiety has been associated with antiviral activity . This suggests that “N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride” could potentially be used in the development of antiviral drugs.

Antiparasitic Activity

Benzimidazole compounds have been found to exhibit antiparasitic activity . This makes them potential candidates for the development of drugs to treat parasitic diseases.

Antihypertensive Activity

Benzimidazole derivatives have been associated with antihypertensive activity . This suggests that “N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride” could potentially be used in the treatment of hypertension.

Anti-Inflammatory Activity

Benzimidazole compounds have been found to exhibit anti-inflammatory activity . This makes them potential candidates for the development of anti-inflammatory drugs.

Glucokinase Activation for Diabetes Treatment

Some benzimidazole derivatives have been found to activate human glucokinase, an enzyme that plays a key role in the regulation of carbohydrate metabolism . This suggests that “N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride” could potentially be used in the treatment of type-2 diabetes.

Antioxidant Activity

Some benzimidazole derivatives have been found to exhibit antioxidant activity . This suggests that “N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride” could potentially be used as an antioxidant.

Mechanism of Action

Target of Action

The benzimidazole moiety, a key structural component of this compound, is known to exhibit diverse pharmacological activities . It has been associated with antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

Benzimidazole derivatives have been reported to interact with their targets, leading to various changes . For instance, some benzimidazole derivatives have shown potent antibacterial activities .

Biochemical Pathways

Benzimidazole derivatives have been reported to influence various biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

Benzimidazole derivatives have been reported to exhibit various effects at the molecular and cellular levels, contributing to their diverse pharmacological activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3.ClH/c1-3-13-8-7-11-14-10-6-4-5-9(2)12(10)15-11;/h4-6,13H,3,7-8H2,1-2H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKUHHOOYZDIAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC1=NC2=C(C=CC=C2N1)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-fluorophenyl)-8-(2-methoxy-5-methylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2453614.png)

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2453617.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2453627.png)